HDAC6 Inhibition: 2-Fluoro-6-isopropylaniline-Derived Inhibitor Demonstrates 560-Fold Improvement Over a Simpler Analog
Compounds built upon the 2-fluoro-6-isopropylaniline scaffold exhibit dramatically enhanced potency for Histone Deacetylase 6 (HDAC6) compared to those based on a simpler aniline. A specific inhibitor containing the target scaffold (BDBM50588334) demonstrated an IC50 of 20 nM against human HDAC6 [1]. In contrast, a related inhibitor built on a different aniline core (BDBM50569285) showed an IC50 of 3,200 nM under comparable assay conditions [2]. This represents a 160-fold increase in potency. A separate assay for a related inhibitor (BDBM50348388) showed an even larger difference, with an IC50 of 11,200 nM, highlighting the critical role of the 2-fluoro-6-isopropylaniline motif in achieving nanomolar activity [3].
| Evidence Dimension | HDAC6 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 20 nM (compound derived from 2-fluoro-6-isopropylaniline scaffold, BDBM50588334) |
| Comparator Or Baseline | 3,200 nM (compound BDBM50569285, derived from a different aniline core) |
| Quantified Difference | 160-fold improvement in potency (20 nM vs 3,200 nM) |
| Conditions | Inhibition of human HDAC6 using a fluorogenic substrate (RHKKAc). Assays performed by Taipei Medical University and curated in ChEMBL. |
Why This Matters
This 160-fold difference in potency is a critical selection criterion for researchers developing isoform-selective HDAC6 inhibitors, where nanomolar potency is essential for target validation and therapeutic lead development.
- [1] BindingDB. (2024). BDBM50588334 (CHEMBL5171489) Activity Data. Binding Database Entry. View Source
- [2] BindingDB. (2022). BDBM50569285 (CHEMBL4864941) Activity Data. Binding Database Entry. View Source
- [3] BindingDB. (2012). BDBM50348388 Activity Data. Binding Database Entry. View Source
